molecular formula C19H24N2O4S B5132455 4-[benzyl(methylsulfonyl)amino]-N-(3-methoxypropyl)benzamide

4-[benzyl(methylsulfonyl)amino]-N-(3-methoxypropyl)benzamide

Cat. No.: B5132455
M. Wt: 376.5 g/mol
InChI Key: SLAVIJQMVXXUBT-UHFFFAOYSA-N
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Description

4-[benzyl(methylsulfonyl)amino]-N-(3-methoxypropyl)benzamide is an organic compound that belongs to the class of sulfonamide derivatives This compound is characterized by the presence of a benzamide core substituted with a benzyl(methylsulfonyl)amino group and a 3-methoxypropyl group

Properties

IUPAC Name

4-[benzyl(methylsulfonyl)amino]-N-(3-methoxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-25-14-6-13-20-19(22)17-9-11-18(12-10-17)21(26(2,23)24)15-16-7-4-3-5-8-16/h3-5,7-12H,6,13-15H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAVIJQMVXXUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(methylsulfonyl)amino]-N-(3-methoxypropyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzyl(methylsulfonyl)amino Intermediate: This step involves the reaction of benzylamine with methylsulfonyl chloride under basic conditions to form the benzyl(methylsulfonyl)amino intermediate.

    Coupling with Benzamide: The intermediate is then coupled with 4-aminobenzamide under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(methylsulfonyl)amino]-N-(3-methoxypropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group may yield sulfone derivatives, while reduction of a nitro group would result in an amine.

Scientific Research Applications

4-[benzyl(methylsulfonyl)amino]-N-(3-methoxypropyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving sulfonamide derivatives.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[benzyl(methylsulfonyl)amino]-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The benzyl and methoxypropyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[benzyl(methylsulfonyl)amino]-N-(2-bromophenyl)benzamide
  • N-allyl-4-[benzyl(methylsulfonyl)amino]benzamide
  • 4-[benzyl(methylsulfonyl)amino]-N-[3-(dimethylamino)propyl]benzamide

Uniqueness

4-[benzyl(methylsulfonyl)amino]-N-(3-methoxypropyl)benzamide is unique due to the presence of the 3-methoxypropyl group, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity for specific applications.

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